PF-670462

Overview

Description

PF 670462 is a potent and selective inhibitor of casein kinase 1 δ and casein kinase 1 ε. These kinases are involved in various cellular processes, including the regulation of circadian rhythms. PF 670462 has been studied for its potential therapeutic applications, particularly in the context of chronic lymphocytic leukemia and circadian rhythm modulation .

Preparation Methods

PF 670462 can be synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:

- Formation of the imidazole ring by reacting a suitable precursor with an aldehyde and an amine.

- Functionalization of the imidazole ring with a fluorophenyl group and a cyclohexyl group.

- Final purification and isolation of the compound as a dihydrochloride salt .

Chemical Reactions Analysis

Structural and Functional Characteristics

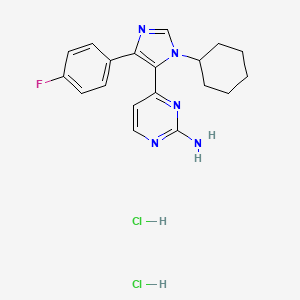

PF-670462 features a heterocyclic core with an imidazole-pyrimidine scaffold substituted with cyclohexyl, fluorophenyl, and amine groups. Key structural attributes include:

-

Imidazole ring : Contributes to hydrogen bonding and π-π stacking interactions with kinase targets.

-

4-Fluorophenyl group : Enhances lipophilicity and stability against metabolic degradation.

-

Pyrimidinamine moiety : Facilitates binding to the ATP pocket of casein kinase 1 (CK1) isoforms .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₂₀H₂₃FN₆·2HCl |

| Molecular weight | 437.36 g/mol (free base) |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble in DMSO, water (as salt) |

Kinase Inhibition Reactivity

This compound selectively inhibits CK1ε and CK1δ via competitive binding to their ATP-binding sites. Its reactivity is characterized by:

-

IC₅₀ values : 7.7 nM (CK1ε) and 14 nM (CK1δ), with >30-fold selectivity over 42 other kinases .

-

Mechanism : The dihydrochloride salt form enhances solubility and bioavailability, while the fluorophenyl group stabilizes hydrophobic interactions within the kinase active site .

Table 2: Selectivity Profile

| Kinase | IC₅₀ (nM) | Selectivity vs. CK1ε/δ |

|---|---|---|

| CK1ε | 7.7 | — |

| CK1δ | 14 | — |

| CDK2 | >1,000 | >130-fold |

| GSK3β | >1,000 | >70-fold |

Biological Interactions and Metabolic Pathways

While specific metabolic reactions (e.g., cytochrome P450 interactions) are undocumented, this compound’s effects on protein networks suggest indirect biochemical reactivity:

-

Synaptic proteins : Upregulates prohibitin-2 (mitochondrial structure) and cortactin-binding protein 2 (actin dynamics), indicating interactions with mitochondrial and cytoskeletal pathways .

-

Oxidative stress modulation : Increases MGST3 and aldehyde dehydrogenase 1B1, enzymes involved in glutathione metabolism and neuroprotection .

Limitations in Available Data

No peer-reviewed studies explicitly address this compound’s synthetic routes, degradation pathways, or covalent modification mechanisms. Research gaps include:

-

Stability under physiological conditions (pH, temperature).

-

Metabolic fate (phase I/II reactions, excretion).

Inference from Structural Analogs

Comparisons to related CK1 inhibitors (e.g., PF-5006739) suggest potential reactivity patterns:

Scientific Research Applications

Neurobiology and Alzheimer's Disease Research

PF-670462 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound treatment can reverse protein expression changes associated with Alzheimer’s pathology.

Key Findings:

- Hippocampal Proteomic Alterations: In a study involving transgenic mice models of Alzheimer’s, this compound administration normalized hippocampal proteomic profiles. This included upregulation of proteins involved in synaptic plasticity and mitochondrial function, which are critical for cognitive health .

- Mechanisms of Action: The compound was shown to increase the levels of calmodulin and AMPA receptors, both essential for calcium homeostasis and synaptic transmission. Additionally, it reduced amyloid precursor protein levels, implicated in Alzheimer's progression .

Data Table: Effects of this compound on Protein Expression in Alzheimer’s Models

| Protein | Change in Expression | Functionality |

|---|---|---|

| Calmodulin | Upregulated | Calcium buffering and neuroprotection |

| AMPA Receptor | Upregulated | Synaptic plasticity and long-term potentiation |

| Amyloid Precursor Protein | Downregulated | Central to amyloid plaque formation |

Circadian Rhythm Modulation

This compound is recognized for its role in modulating circadian rhythms. It has been shown to lengthen the circadian period in various models, suggesting potential applications in treating circadian rhythm disorders.

Case Studies:

- Mouse Models: In experiments with wild-type mice, high doses of this compound extended the circadian period significantly. This effect was reversible upon cessation of treatment .

- Behavioral Impact: The compound also demonstrated the ability to entrain disrupted circadian behaviors in mutant mice, indicating its potential utility in managing sleep disorders .

Data Table: Circadian Period Changes Induced by this compound

| Treatment Condition | Circadian Period (hours) | Observed Effects |

|---|---|---|

| Control (Vehicle) | 24 | Normal rhythmic activity |

| This compound (1 μM) | 33 | Significant period extension |

Cancer Research

In cancer biology, this compound has been explored as a therapeutic target due to its effects on cellular signaling pathways involved in tumor progression.

Research Insights:

- Chronic Lymphocytic Leukemia: Studies have shown that this compound can delay leukemic onset in murine models and inhibit interactions between cancer cells and their microenvironment, which is crucial for tumor growth and metastasis .

- Fibrosis in Cancer Models: The compound has also been tested for its fibrogenic effects related to transforming growth factor-beta signaling pathways, showing promise in mitigating fibrosis associated with cancer progression .

Data Table: Effects of this compound on Cancer Cell Behavior

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Chronic Lymphocytic Leukemia | Delayed leukemic onset | Inhibition of microenvironment interactions |

| Pulmonary Fibrosis | Attenuated fibrogenic effects | Modulation of transforming growth factor-beta |

Other Therapeutic Applications

Beyond neurobiology and cancer research, this compound has potential applications in metabolic disorders and other chronic conditions.

Notable Applications:

- Obesity Management: Preliminary studies suggest that CK1δ/ε inhibition may improve glucose homeostasis, indicating a role for this compound in obesity-related therapies .

- Inflammatory Diseases: Its effects on clock genes have been investigated concerning inflammatory bowel diseases like ulcerative colitis .

Mechanism of Action

PF 670462 exerts its effects by selectively inhibiting casein kinase 1 δ and casein kinase 1 ε. These kinases phosphorylate various proteins involved in circadian rhythms and cell signaling. By inhibiting these kinases, PF 670462 can modulate the activity of these proteins, leading to changes in circadian rhythms and cell behavior .

Comparison with Similar Compounds

PF 670462 is unique in its high selectivity for casein kinase 1 δ and casein kinase 1 ε. Similar compounds include:

IC261: Another casein kinase 1 inhibitor, but with lower selectivity compared to PF 670462.

D4476: A selective inhibitor of casein kinase 1 δ, but with different chemical properties and applications.

SR-3029: A dual inhibitor of casein kinase 1 δ and casein kinase 1 ε, similar to PF 670462 but with different potency and selectivity profiles .

PF 670462 stands out due to its high selectivity and potency, making it a valuable tool for studying casein kinase 1 δ and casein kinase 1 ε and their roles in various biological processes.

Biological Activity

PF-670462 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which has garnered attention for its potential therapeutic applications in various biological processes, particularly in neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by inhibiting CK1δ and CK1ε, which are serine/threonine kinases involved in various cellular processes, including circadian rhythm regulation, cell signaling, and apoptosis. The inhibition of these kinases has been shown to influence the phosphorylation of key proteins involved in these pathways.

Key Findings on Mechanism:

- Circadian Rhythm Modulation : this compound has been demonstrated to lengthen the circadian period in various models, including fibroblasts and mouse models with disrupted circadian rhythms. High doses resulted in significant alterations to the expression and localization of the PER2 protein, a crucial component of the circadian clock .

- Neuroprotective Effects : In studies involving Alzheimer's disease (AD) models, this compound treatment altered the expression of AD-related proteins and restored cognitive functions in 3xTg-AD mice. This suggests a protective role against neurodegenerative changes .

Biological Activity in Disease Models

This compound's biological activity has been investigated across multiple disease contexts, notably Alzheimer's disease and chronic lymphocytic leukemia (CLL).

Alzheimer's Disease

Research indicates that this compound can rescue hippocampal proteomic alterations associated with AD. The treatment led to:

- Restoration of Working Memory : Behavioral assessments showed improved memory function in treated mice.

- Altered Protein Expression : Proteomic analyses revealed upregulation of proteins involved in cytoskeletal organization and mitochondrial function .

Chronic Lymphocytic Leukemia (CLL)

In CLL models, this compound demonstrated:

- Inhibition of Tumor Growth : The compound delayed leukemia progression in Eµ-TCL1 transgenic mice.

- Disruption of Microenvironment Interactions : this compound inhibited chemotaxis towards key chemokines and stromal cells, reducing CLL cell migration and adhesion .

Data Tables

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

-

Case Study on Alzheimer's Disease :

- In a study by Webster et al. (2014), this compound was administered to 3xTg-AD mice. Results indicated significant changes in protein expression linked to AD pathology, including those involved in oxidative stress response and synaptic plasticity. Behavioral tests showed improvements in working memory tasks post-treatment .

- Case Study on CLL :

Properties

CAS No. |

950912-80-8 |

|---|---|

Molecular Formula |

C19H21ClFN5 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H |

InChI Key |

INGFJPJVSZXDEP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl |

Canonical SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.